molecular formula C17H19ClN2OS B195718 8-Hydroxychlorpromazine CAS No. 3926-67-8

8-Hydroxychlorpromazine

Cat. No.: B195718
CAS No.: 3926-67-8
M. Wt: 334.9 g/mol
InChI Key: UBUDVAYGFVRZCO-UHFFFAOYSA-N
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Description

8-Hydroxychlorpromazine is a derivative of chlorpromazine, a phenothiazine neuroleptic used primarily as an antipsychotic medication. This compound is characterized by the presence of a hydroxyl group at the eighth position of the chlorpromazine molecule. It is known for its significant pharmacological properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

8-Hydroxychlorpromazine, a metabolite of chlorpromazine, primarily targets the dopaminergic D2 receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes such as reward, addiction, and movement.

Mode of Action

This compound acts as a strong antagonist of the dopaminergic D2 receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound blocks the action of dopamine, a neurotransmitter, at the D2 receptor, thereby inhibiting its effects.

Biochemical Pathways

The metabolic mechanisms of chlorpromazine, from which this compound is derived, are characterized by three types: S-oxidation, aromatic hydroxylation, and N-dealkylation . These processes result in the formation of different metabolites, including this compound . The N-methyl hydroxylation, the rate-limiting step of N-demethylation, proceeds predominantly via a single-electron-transfer mechanism .

Pharmacokinetics

The pharmacokinetics of chlorpromazine, the parent compound of this compound, exhibits multicompartmental characteristics with wide between-subject variability . The systemic clearance of chlorpromazine is somewhat less variable . After oral administration, the percentage of chlorpromazine reaching the systemic circulation intact is very low and dose-dependent . The high degree of variability in the pharmacokinetics of chlorpromazine is a result of extensive first-pass metabolism rather than variation in half-life .

Result of Action

The action of this compound results in the inhibition of the physiological effects of dopamine. This can lead to a reduction in symptoms of conditions like schizophrenia, psychotic disorders, and the manic phase of bipolar disorders, which are thought to be associated with overactivity in the dopaminergic system .

Action Environment

The action of this compound is influenced by the enzymatic environment in the body. For instance, the metabolic mechanisms of chlorpromazine are catalyzed by cytochrome P450 isoenzyme 1A2 , a highly important activating enzyme of the cytochrome P450 family . The clearance of chlorpromazine, and by extension this compound, occurs extensively in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxychlorpromazine typically involves the hydroxylation of chlorpromazine. This can be achieved through various methods, including chemical and enzymatic processes. One common method involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of chlorpromazine at the eighth position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxychlorpromazine undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form various reduced phenothiazine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, reduced phenothiazine derivatives, and various substituted phenothiazines.

Scientific Research Applications

8-Hydroxychlorpromazine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenothiazine derivatives.

    Biology: Employed in studies related to enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a metabolite of chlorpromazine.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

    7-Hydroxychlorpromazine: Another hydroxylated derivative of chlorpromazine, differing only in the position of the hydroxyl group.

    Mono-N-desmethylchlorpromazine: A metabolite of chlorpromazine with a demethylated nitrogen atom.

    Chlorpromazine 5-sulfoxide: An oxidized derivative of chlorpromazine.

Comparison: 8-Hydroxychlorpromazine is unique due to its specific hydroxylation at the eighth position, which imparts distinct pharmacological properties compared to its analogs. For instance, 7-Hydroxychlorpromazine and mono-N-desmethylchlorpromazine exhibit different receptor binding affinities and metabolic pathways .

Properties

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)8-3-9-20-14-10-12(18)4-6-16(14)22-17-7-5-13(21)11-15(17)20/h4-7,10-11,21H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUDVAYGFVRZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)O)SC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192510
Record name 8-Hydroxychlorpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3926-67-8
Record name 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3926-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxychlorpromazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxychlorpromazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the tissue distribution of 8-Hydroxychlorpromazine?

A1: Research indicates that this compound, alongside its 7-hydroxy isomer, exhibits localization within specific tissues. While the precise distribution pattern remains to be fully elucidated, this finding suggests a potential role for these metabolites in the pharmacological activity of chlorpromazine. [] Further investigation is necessary to determine the significance of this tissue localization.

Q2: How does the structure of this compound compare to its parent compound, chlorpromazine, and what are the implications of this structural difference?

A2: this compound is a metabolite of chlorpromazine, characterized by the addition of a hydroxyl group (-OH) at the 8th position of the phenothiazine ring. [] This structural modification can potentially alter the molecule's interactions with biological targets, impacting its pharmacological activity, potency, and metabolism. Further research is needed to fully understand the specific consequences of this structural change.

Q3: Are there established methods for synthesizing this compound in a laboratory setting?

A3: Yes, this compound can be synthesized alongside its 7-hydroxy isomer through a multi-step process. This synthesis involves the creation of 7,8-dihydroxychlorpromazine, followed by selective removal of one of the hydroxyl groups. [] This synthetic route allows researchers to obtain sufficient quantities of this compound for further in vitro and in vivo studies.

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